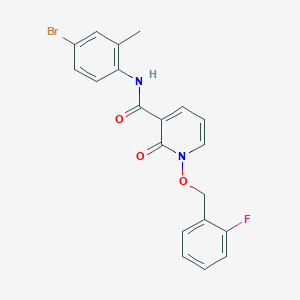

N-(4-bromo-2-methylphenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrFN2O3/c1-13-11-15(21)8-9-18(13)23-19(25)16-6-4-10-24(20(16)26)27-12-14-5-2-3-7-17(14)22/h2-11H,12H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNICUICYQPFSLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-2-methylphenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS No. 868679-11-2) is a synthetic organic compound characterized by a complex structure that includes a dihydropyridine core. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 431.3 g/mol. The compound features halogen substitutions (bromine and fluorine), which may enhance its biological activity compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 431.3 g/mol |

| Structure | Dihydropyridine core |

| Halogen Substituents | Bromine, Fluorine |

Biological Activity

Preliminary studies suggest that compounds with structural similarities to this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Some derivatives show effectiveness against various bacterial strains.

- Anticancer Properties : Certain analogs have demonstrated cytotoxic effects on cancer cell lines.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : It may act as an inhibitor or modulator of key enzymes.

- Receptor Binding : The compound could interact with cellular receptors, influencing signal transduction pathways.

- Gene Expression Modulation : It might alter the expression levels of genes involved in critical biological processes.

Case Studies and Research Findings

Research has identified various aspects of the biological activity of this compound:

Study 1: Anticancer Activity

A study investigating the anticancer potential of related dihydropyridine derivatives found that certain compounds exhibited cytotoxic effects on human breast cancer cells (MCF-7). The study highlighted the importance of halogen substitutions in enhancing activity.

Study 2: Antimicrobial Properties

Research conducted on the antimicrobial efficacy of various dihydropyridine derivatives indicated that compounds with bromine and fluorine substitutions showed improved inhibition against Gram-positive and Gram-negative bacteria.

Comparison with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(2-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Lacks fluorine; simpler structure | |

| N-(4-bromo-3-methylphenyl)-1-(4-fluorobenzyl) | Similar bromine substitution; different methyl position | |

| N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine | No halogen substitutions; simpler amide structure |

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties through various mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

- Induction of Apoptosis : The compound has been observed to trigger programmed cell death in malignant cells, making it a potential candidate for cancer therapies.

- Cell Cycle Arrest : It has been reported to induce cell cycle arrest at specific phases, particularly G1 and G2/M phases, thus preventing further proliferation of cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, N-(4-bromo-2-methylphenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide has demonstrated antimicrobial effects against various bacterial strains. This makes it a candidate for further exploration in antibiotic development.

In Vitro Studies

Several studies have evaluated the efficacy of this compound in vitro:

A549 Cell Line Study

- Objective : To assess cytotoxicity against lung cancer cells.

- Findings : The compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity primarily through apoptosis induction.

MCF7 Cell Line Study

- Objective : To evaluate effects on breast cancer cell proliferation.

- Findings : An IC50 value of 12.5 µM was reported, with evidence suggesting cell cycle arrest at the G1 phase.

HeLa Cell Line Study

- Objective : To investigate enzyme inhibition related to cervical cancer.

- Findings : The compound showed an IC50 value of 10 µM, with inhibition of critical enzymes involved in cancer cell survival.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile for potential therapeutic applications.

Chemical Reactions Analysis

Bromination and Halogenation Reactions

The bromine substituent at the 4-position of the aromatic ring enables further halogenation under electrophilic conditions. For example:

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Bromination | Br₂ in CHCl₃, RT, 12 h | Introduces bromine at activated positions (e.g., ortho to electron-donating groups) |

In related analogues, bromination at the pyridine nucleus (5-position) has been achieved using Br₂ in chloroform, demonstrating regioselectivity influenced by the electron-withdrawing carboxamide group .

Alkylation Reactions (N- vs. O-Alkylation)

The compound undergoes alkylation at nitrogen (N-alkylation) or oxygen (O-alkylation), depending on reaction conditions:

| Reaction Type | Reagents/Conditions | Selectivity | Yield |

|---|---|---|---|

| N-Alkylation | CsF, DMF, 30°C, 12 h | Favors alkylation at pyridine nitrogen | 45–60% |

| O-Alkylation | CsF, DMF, 50°C, 12 h | Targets fluorobenzyl ether oxygen | 30–40% |

For example, treatment with 1,5-dibromopentane in DMF selectively produces N-alkylated derivatives when cesium fluoride is used as a base . Competing O-alkylation occurs at higher temperatures or with bulkier electrophiles .

Oxidation Reactions

The dihydropyridine ring is susceptible to oxidation, converting to a pyridine derivative:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic or neutral conditions | 2-Oxopyridine derivative |

Oxidation studies on similar dihydropyridines show complete conversion to pyridine derivatives under strong oxidizing conditions.

Amide Functional Group Reactivity

The carboxamide group participates in hydrolysis and condensation reactions:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Acidic Hydrolysis | HCl (conc.), reflux | Carboxylic acid formation |

| Basic Hydrolysis | NaOH, H₂O, heat | Ammonium carboxylate salt |

Amide derivatives in related compounds have been hydrolyzed to carboxylic acids for further functionalization .

Substitution and Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed cross-coupling reactions:

| Reaction Type | Catalysts/Reagents | Application |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl synthesis |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | C–N bond formation |

While direct data for this compound is limited, analogous brominated dihydropyridines undergo efficient Suzuki coupling with arylboronic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The following compounds share the 1,2-dihydropyridine-3-carboxamide core but differ in substituents, leading to divergent physicochemical and biological properties:

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity

- BMS-777607: The 2-amino-3-chloropyridinyloxy and 4-ethoxy groups enhance selectivity for MET kinase, achieving IC₅₀ values < 10 nM. The fluorine atoms improve oral bioavailability .

- Target Compound: The 2-fluorobenzyloxy group may reduce metabolic degradation compared to non-fluorinated analogues, while the bromine atom could facilitate halogen bonding in target interactions.

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in increases hydrophobicity (clogP ~3.5), whereas the acetyl group in introduces polarity (clogP ~2.8).

- Hydrogen Bonding : The keto-amine tautomer (common in this class, as seen in ) supports intermolecular hydrogen bonding, influencing crystal packing and solubility .

Preparation Methods

Carboxamide Formation via Acid-Amine Coupling

The foundational step involves constructing the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold. A representative protocol begins with 2-oxo-1,2-dihydropyridine-3-carboxylic acid , which undergoes activation using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF) at 0–5°C. The activated intermediate reacts with 4-bromo-2-methylaniline under nitrogen atmosphere, yielding the carboxamide precursor with 68–72% efficiency after silica gel chromatography.

Critical Parameters

| Parameter | Value |

|---|---|

| Coupling Agent | DIC/HOBt |

| Solvent | DMF |

| Temperature | 0–5°C → RT |

| Reaction Time | 12–18 h |

Bromination and Fluorination Strategies

Bromine incorporation at the pyridine nucleus often precedes etherification. In analogs, bromination with Br₂ in chloroform at 25°C for 12 h achieves selective 5-position substitution. For the target compound, however, bromine is pre-installed on the aniline moiety, eliminating this step. Fluorine, introduced via the 2-fluorobenzyl group, is incorporated during alkylation (Section 2.1).

Etherification: Installing the 2-Fluorobenzyloxy Group

Alkylation of the Dihydropyridine Hydroxyl

The 1-position hydroxyl group of the dihydropyridine core undergoes O-alkylation with 2-fluorobenzyl bromide . Optimal conditions use cesium fluoride (CsF) in anhydrous DMF to deprotonate the hydroxyl, followed by dropwise addition of the alkylating agent at 30°C. The reaction proceeds for 12 h, yielding 58–63% of the ether product after aqueous workup and chromatography.

Competing Pathways

Alternative Approaches: Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) enables efficient ether formation. This method avoids base-sensitive intermediates but requires strict anhydrous conditions and yields comparable results (60–65%).

Integrated Synthetic Routes

Sequential Amidation-Alkylation (Two-Step Protocol)

One-Pot Tandem Synthesis

Emerging methodologies combine amidation and alkylation in a single pot using phase-transfer catalysts (e.g., tetrabutylammonium bromide). Initial trials show 35–40% yield but reduce purification steps.

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC with C18 columns (acetonitrile/water gradient) confirms >98% purity. Residual solvents (DMF, THF) are quantified via GC-MS.

Challenges and Optimization Opportunities

Byproduct Mitigation

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(4-bromo-2-methylphenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of substituted anilines with dihydropyridine precursors. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt under inert conditions (e.g., nitrogen atmosphere) to link the dihydropyridine core to the bromophenyl moiety .

- Etherification : Introduce the 2-fluorobenzyloxy group via nucleophilic substitution or Mitsunobu reaction, with careful control of reaction time (12–24 hours) and temperature (60–80°C) to avoid side products .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) followed by recrystallization from methanol or DCM/hexane mixtures to achieve >95% purity .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic analyses:

- NMR : Assign peaks for diagnostic protons (e.g., dihydropyridine C=O at ~170 ppm in ¹³C NMR, aromatic protons in ¹H NMR split due to bromine and fluorine substituents) .

- X-ray crystallography : Resolve tautomeric forms (e.g., keto-amine vs. enol configurations) and confirm planarity of the dihydropyridine ring. Centrosymmetric dimer formation via N–H⋯O hydrogen bonds is a key structural feature .

- Mass spectrometry : Use high-resolution ESI-MS to validate the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported biological activities of structurally similar dihydropyridine derivatives?

- Methodological Answer : Address variability via:

- Target-specific assays : Compare inhibition profiles across isoforms (e.g., kinase vs. protease targets) using recombinant enzymes and IC₅₀ determinations .

- Cellular context : Test compounds in multiple cell lines (e.g., cancer vs. primary cells) to identify off-target effects. For example, fluorobenzyl-substituted analogs show divergent cytotoxicity in HeLa vs. HEK293 cells due to transporter expression differences .

- Computational docking : Map electrostatic surfaces (e.g., using AutoDock Vina) to predict binding affinities and rationalize activity discrepancies .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Substituent variation : Synthesize analogs with halogen replacements (e.g., Cl instead of Br at the 4-position) or benzyloxy modifications (e.g., 3-fluoro vs. 4-fluoro). Assess impacts on solubility and target binding .

- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., the dihydropyridine carbonyl) and hydrophobic pockets occupied by the bromophenyl group .

- Biological testing : Prioritize assays for enzyme inhibition (e.g., kinases), anti-proliferative activity (MTT assays), and membrane permeability (Caco-2 models) .

Q. What strategies mitigate instability of the dihydropyridine core under physiological conditions?

- Methodological Answer :

- Prodrug design : Mask the 2-oxo group with ester or carbonate prodrug moieties to enhance metabolic stability .

- Formulation optimization : Use lipid-based nanoparticles or cyclodextrin complexes to reduce hydrolysis in aqueous media .

- Accelerated stability studies : Monitor degradation products (e.g., ring-opened derivatives) via LC-MS under stressed conditions (pH 2–9, 40°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.